2,2,3-Trimethyloctane
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Overview
Description
2,2,3-Trimethyloctane is an organic compound belonging to the family of alkanes. It has the molecular formula C11H24 and is characterized by a branched structure with three methyl groups attached to the octane backbone. This compound is a colorless liquid at room temperature and is primarily used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethyloctane typically involves the alkylation of octane with methyl groups. One common method is the catalytic hydrogenation of alkenes or alkynes in the presence of a suitable catalyst such as palladium or platinum. The reaction conditions often include high pressure and temperature to facilitate the addition of methyl groups to the octane backbone .
Industrial Production Methods: Industrial production of this compound involves large-scale catalytic processes. These processes utilize advanced catalytic systems and reactors to ensure high yield and purity of the final product. The use of continuous flow reactors and optimized reaction conditions helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethyloctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, converting it into more saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogenation reactions often use halogens (Cl2, Br2) in the presence of UV light or a catalyst.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
2,2,3-Trimethyloctane finds applications in various scientific research fields:
Chemistry: Used as a reference compound in the study of branched alkanes and their reactivity.
Biology: Investigated for its potential effects on biological systems and its role as a metabolite.
Medicine: Explored for its potential use in drug delivery systems and as a solvent in pharmaceutical formulations.
Industry: Utilized as a solvent, intermediate, and additive in the production of various industrial chemicals
Mechanism of Action
The mechanism of action of 2,2,3-Trimethyloctane involves its interaction with molecular targets through hydrophobic interactions. The branched structure of the compound allows it to fit into hydrophobic pockets of enzymes and receptors, influencing their activity. The pathways involved include metabolic processes where the compound is broken down into smaller metabolites .
Comparison with Similar Compounds
2,2,4-Trimethylpentane: Another branched alkane with similar properties but a different structure.
2,3,3-Trimethylpentane: Shares the trimethyl substitution pattern but differs in the position of the methyl groups.
2,2,4-Trimethylhexane: Similar in terms of branching but has a shorter carbon chain.
Uniqueness: 2,2,3-Trimethyloctane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its higher molecular weight and specific arrangement of methyl groups make it a valuable compound for studying the effects of branching on alkane reactivity and properties .
Properties
CAS No. |
62016-26-6 |
---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,2,3-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-7-8-9-10(2)11(3,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
XZPXMWMVWDSEMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C(C)(C)C |
Origin of Product |
United States |
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